molecular formula C22H16N4O2S B3509212 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE

2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE

Cat. No.: B3509212
M. Wt: 400.5 g/mol
InChI Key: KSEBWMILVNTWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and imidazo[12-a]pyridine derivatives, such as:

Uniqueness

What sets 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE apart from similar compounds is its unique combination of the benzoxazole and imidazo[12-a]pyridine moieties, which may confer distinct biological activities and chemical properties. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c27-20(14-29-22-25-16-9-4-5-11-19(16)28-22)23-17-10-6-12-26-13-18(24-21(17)26)15-7-2-1-3-8-15/h1-13H,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEBWMILVNTWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)NC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE
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2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE
Reactant of Route 3
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2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE
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2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE
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2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE
Reactant of Route 6
2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE

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